molecular formula C22H16ClFN2OS B2365818 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291846-13-3

4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2365818
CAS No.: 1291846-13-3
M. Wt: 410.89
InChI Key: ARGFWDIRQDIRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with a chlorophenyl group, a fluorobenzyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Substitution Reactions: The thiophene ring is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and pyrrole groups.

    Amidation Reaction: The final step involves the amidation of the thiophene derivative with 4-fluorobenzylamine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring or the benzyl moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Characterized by the presence of a thiophene ring with specific substituents.

    4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

    4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2OS/c23-17-7-5-16(6-8-17)19-14-28-21(20(19)26-11-1-2-12-26)22(27)25-13-15-3-9-18(24)10-4-15/h1-12,14H,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGFWDIRQDIRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.